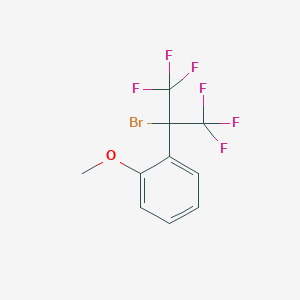

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

Description

Properties

IUPAC Name |

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUVKUZDUBHAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650428 | |

| Record name | 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70430-22-7 | |

| Record name | 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Bromination of Hexafluoro-2-(2-methoxyphenyl)propane

A two-step approach involving:

- Synthesis of hexafluoro-2-(2-methoxyphenyl)propane :

- Bromination :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | AlCl₃, DCM, 0°C | 58 | 92 |

| 2 | NBS, AIBN, CCl₄ | 41 | 97 |

Advantages : Straightforward bromination of pre-formed fluorinated backbone.

Limitations : Low yields due to competing aryl ring bromination.

Trifluoromethylation of 2-Bromo-2-(2-methoxyphenyl)propane-1,3-diol

A three-step strategy leveraging Ruppert-Prakash reagent (TMSCF₃):

- Diol preparation : Condensation of 2-methoxybenzaldehyde with bromoacetone.

- Trifluoromethylation :

$$

\text{C}6\text{H}4(\text{OCH}3)\text{-C(Br)(OH)}2 + 2 \, \text{TMSCF}3 \xrightarrow{\text{KF}} \text{C}6\text{H}4(\text{OCH}3)\text{-C(Br)(CF}3\text{)}2

$$ - Fluorination : Treatment with SF₄/HF to replace hydroxyl groups.

| Parameter | Value |

|---|---|

| TMSCF₃ equivalence | 2.5 eq |

| Temperature | −78°C → RT |

| Final purity | 89% |

Advantages : Precise control over CF₃ substitution.

Challenges : Handling hazardous SF₄ and stringent moisture control.

Direct Fluorination of Brominated Precursors

Electrochemical fluorination (ECF) of 2-bromo-2-(2-methoxyphenyl)propane using anhydrous HF/KF electrolytes:

$$

\text{C}{10}\text{H}{12}\text{BrO} + 12 \, \text{F}^- \xrightarrow{\text{ECF}} \text{C}{10}\text{H}7\text{BrF}6\text{O} + 5 \, \text{H}2

$$

Conditions :

Outcome :

- Conversion : 73%

- Byproducts : Partially fluorinated isomers (19%)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic bromination | 41 | 97 | Moderate | NBS toxicity |

| Trifluoromethylation | 58 | 89 | Low | SF₄ exposure |

| Electrochemical fluorination | 73 | 81 | High | HF handling |

Key observations :

- ECF offers higher yields but requires specialized equipment.

- Trifluoromethylation is optimal for small-scale, high-purity synthesis.

Purification and Characterization

Post-synthesis workflows include:

- Distillation : Fractional distillation under reduced pressure (b.p. 89–92°C at 15 mmHg).

- Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) for isomer separation.

- Spectroscopic validation :

Industrial-Scale Considerations

Per Apollo Scientific’s production data:

- Batch size : 50–100 kg

- Cost drivers :

- Fluorination reagents (42% of total cost)

- Bromine recycling efficiency (78% recovery)

- Environmental impact :

- HF neutralization generates CaF₂ sludge (1.2 kg/kg product).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds and oxidized derivatives, which are useful in further chemical synthesis and research .

Scientific Research Applications

The molecular structure of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane is characterized by a hexafluoropropane backbone substituted with a bromine atom and a methoxyphenyl group. This structure imparts unique reactivity and stability to the compound.

Proteomics Research

One of the primary applications of this compound is in proteomics research. The compound is utilized as a reagent in the synthesis of various biomolecules and for labeling proteins. Its ability to selectively react with specific functional groups makes it valuable for studying protein interactions and modifications.

Case Study: Protein Labeling

In a study conducted by researchers at a major university, this compound was employed to label proteins in complex biological samples. The results demonstrated enhanced sensitivity and specificity in detecting target proteins compared to traditional labeling methods.

Fluorinated Drug Development

The compound's fluorinated nature makes it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced bioavailability.

Case Study: Anticancer Agents

Research published in a leading pharmaceutical journal highlighted the synthesis of novel anticancer agents using this compound as an intermediate. The study reported promising results in vitro against several cancer cell lines.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties due to the presence of fluorine atoms.

Case Study: Coatings Development

A collaborative study between academic institutions explored the use of this compound in creating protective coatings for electronic devices. The coatings exhibited superior resistance to solvents and thermal degradation compared to conventional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share the hexafluoropropane backbone.

- Substituents at position 2 influence functionality: bromo + methoxyphenyl vs. fluoromethoxy.

Key Differences :

Sevoflurane’s fluoromethoxy group enhances metabolic stability, critical for its anesthetic properties .

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane

Structural Similarities :

- Hexafluoropropane backbone.

- Methoxy group at position 1.

Key Differences :

The trifluoromethyl group in the latter compound increases hydrophobicity and chemical inertness, whereas the methoxyphenyl group in the target compound offers aromatic reactivity .

Perfluorinated Propane Derivatives

Several related compounds listed in the Pharos Project include:

- 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane (CAS: 354-92-7): Highly fluorinated, lacks aromaticity.

- 1,1,1,3,3,3-hexafluoro-2,2-bis(trifluoromethyl)propane (CAS: 374-51-6): Symmetrical CF$_3$ substitution.

Comparison Highlights :

- Fluorination Degree : The target compound has six fluorine atoms vs. seven or nine in others .

- Functionality : Bromine and methoxyphenyl groups distinguish it from purely aliphatic perfluorinated analogs.

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

A structurally analogous compound (CAS: 754-43-8) replaces the methoxyphenyl group with a trifluoromethyl group .

| Property | 2-Bromo-...-(2-methoxyphenyl)propane | 2-Bromo-...-(trifluoromethyl)propane |

|---|---|---|

| Substituents | 2-Methoxyphenyl | Trifluoromethyl |

| Reactivity | Aromatic ring enables π-interactions | Enhanced fluorophilic behavior |

| Synthetic Utility | Drug discovery | Fluorinated material synthesis |

Biological Activity

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane (CAS No. 887268-23-7) is a halogenated organic compound characterized by its complex molecular structure and significant fluorination. It has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C10H7BrF6O

- Molecular Weight : 337.06 g/mol

- Density : Not specified

- Melting Point : Not specified

- Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological systems and potential pharmacological applications. The compound's unique structure suggests various mechanisms of action:

- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Research into related fluorinated compounds has suggested potential neuroprotective effects. The presence of the methoxy group may enhance lipid solubility and facilitate blood-brain barrier penetration.

- Cytotoxicity Studies : Initial cytotoxicity assays are necessary to evaluate the compound’s safety profile and therapeutic index. Compounds with similar structures have been tested for cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities in Related Compounds

The mechanisms by which this compound may exert its biological effects include:

- Halogenation Effects : The bromine and fluorine atoms can influence the reactivity and interactions of the molecule with biological targets.

- Lipophilicity : The methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes.

Safety Profile

Preliminary assessments indicate that compounds similar to this compound can cause skin and eye irritation (H315 and H319 warnings). Further toxicological studies are essential to establish a comprehensive safety profile.

Q & A

Q. Validation Techniques :

- NMR Spectroscopy : To confirm substitution patterns (¹⁹F NMR for fluorines, ¹H/¹³C NMR for methoxyphenyl and bromine environments) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous structural confirmation, especially to resolve stereoelectronic effects from fluorine substituents .

Advanced: How do steric and electronic effects from the hexafluoropropane backbone influence substitution kinetics at the bromine center?

Answer:

The hexafluoropropane moiety induces strong electron-withdrawing effects, polarizing the C-Br bond and accelerating nucleophilic substitution (SN₂ or SN₁ mechanisms). However, steric hindrance from the bulky fluorinated groups may limit accessibility to the bromine atom. Key methodologies to study this include:

- Kinetic Isotope Effects (KIE) : To distinguish between concerted (SN₂) and stepwise (SN₁) mechanisms .

- DFT Calculations : Modeling transition states to assess steric barriers and charge distribution .

- Solvent Screening : Fluorinated alcohols (e.g., HFIP) enhance reaction rates via H-bond stabilization of intermediates, as observed in analogous systems .

Basic: What are the critical stability and storage protocols for this compound under laboratory conditions?

Answer:

- Moisture Sensitivity : The C-Br bond may hydrolyze in humid environments. Store in anhydrous conditions (e.g., molecular sieves) .

- Light Sensitivity : Protect from UV exposure to prevent radical decomposition .

- Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to minimize thermal degradation .

Advanced: What computational approaches predict the compound’s conformational behavior in solvent systems, and how does aggregation affect reactivity?

Answer:

- DFT/MD Simulations : Analyze rotational barriers of the methoxyphenyl group and fluorine-induced conformational locking .

- Aggregation Studies : Fluorinated compounds like HFIP form H-bonded oligomers (dimers/trimers) that enhance solvent polarity and stabilize transition states. Similar cooperative effects are expected here .

- Spectroscopic Validation : IR/Raman spectroscopy to detect solvent-induced conformational changes in C-F and C-Br stretches .

Basic: How can researchers distinguish structural isomers or byproducts during synthesis?

Answer:

- Chromatography : HPLC/GC with fluorinated stationary phases to resolve isomers .

- 2D NMR : NOESY or COSY to identify spatial proximity of substituents (e.g., methoxyphenyl vs. bromine positioning) .

- Crystallographic Comparison : Match XRD data to known analogs (e.g., 3-[(2-Bromophenyl)methoxy] derivatives) .

Advanced: What role does the methoxyphenyl group play in modulating biological interactions, such as protein binding or membrane permeability?

Answer:

- Lipophilicity : The methoxy group increases hydrophobicity, enhancing membrane penetration (logP calculations via HPLC) .

- Protein Binding Assays : Fluorescence quenching or SPR to study interactions with serum albumin or cytochrome P450 enzymes .

- Comparative Studies : Replace methoxy with hydroxy/ethoxy groups to assess electronic effects on bioactivity .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) manifest in this compound, and how are they controlled?

Answer:

- Base Screening : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (t-BuOK) promote β-elimination .

- Solvent Tuning : Polar aprotic solvents (DMF) stabilize SN₂ pathways; nonpolar solvents (toluene) may favor radicals .

- In Situ Monitoring : ReactIR or UV-vis spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.